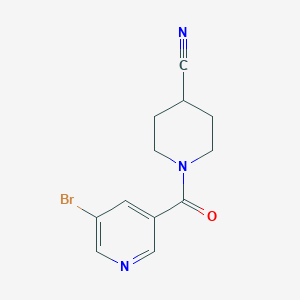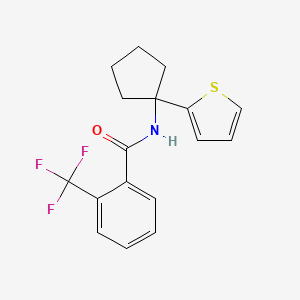
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor for Antitumor Activity
A study highlighted the design, synthesis, and biological evaluation of compounds that act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), marking them as promising antitumor agents. These compounds, including analogues, have shown inhibitory effects against various tumor cell lines and suggest a new binding mode to DHFR, indicating their potential in cancer treatment (Gangjee et al., 2000).
Antimicrobial Activity
Another area of research involves the synthesis of new heterocycles incorporating the antipyrine moiety, which demonstrated significant antimicrobial activity. The study focused on the development of compounds with potential as antimicrobial agents, expanding the applications of such chemical structures in battling infections (Bondock et al., 2008).
Radioligand Imaging with PET
Research on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically targeting the translocator protein (18 kDa), has led to the development of selective radioligands like DPA-714 for in vivo imaging using positron emission tomography (PET). This work contributes to the advancement of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
Inhibition of Cytokine Production
A pyrimidylpiperazine derivative has been found to regulate the production of tumor necrosis factor-alpha and interleukin-10, protecting mice from endotoxin-induced shock. This discovery opens new avenues for treating inflammatory diseases and septic shock by modulating cytokine production (Fukuda et al., 2000).
Antitumor and Antifolate Agents
Further studies have synthesized and evaluated classical and nonclassical antifolates as potential DHFR inhibitors and antitumor agents. The synthesis of compounds with variations in the pyrrolo[2,3-d]pyrimidine scaffold has yielded potent inhibitors of DHFR from pathogens, highlighting their potential in treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-20-10-1-2-11-20)19-13-4-6-14(7-5-13)22-16-17-8-3-9-18-16/h1-3,8-11,13-14H,4-7,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRPYRRHFEABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)


